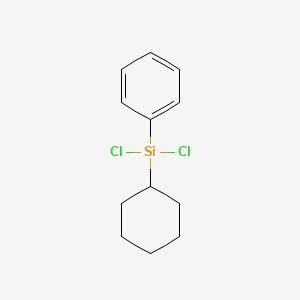
Dichloro(cyclohexyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(cyclohexyl)phenylsilane is an organosilicon compound with the molecular formula C12H16Cl2Si. It is characterized by the presence of a silicon atom bonded to a phenyl group, a cyclohexyl group, and two chlorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(cyclohexyl)phenylsilane can be synthesized through the reaction of phenylsilane with cyclohexylmagnesium bromide, followed by chlorination. The reaction typically involves the following steps:
Formation of Cyclohexylphenylsilane: Phenylsilane reacts with cyclohexylmagnesium bromide (a Grignard reagent) to form cyclohexylphenylsilane.
Chlorination: The resulting cyclohexylphenylsilane is then treated with chlorine gas to introduce the two chlorine atoms, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(cyclohexyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexylphenylsilane.
Oxidation Reactions: Oxidation can lead to the formation of silanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Reduction Reactions: The major product is cyclohexylphenylsilane.
Oxidation Reactions: Silanol derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
Dichloro(cyclohexyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biological Research: Studies have explored its potential use in drug delivery systems and as a component in biomaterials.
Wirkmechanismus
The mechanism of action of dichloro(cyclohexyl)phenylsilane involves its ability to undergo various chemical transformations. The silicon atom, bonded to both organic groups and chlorine atoms, provides a versatile platform for chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electronic and steric effects of the phenyl and cyclohexyl groups .
Vergleich Mit ähnlichen Verbindungen
Dichloro(methyl)phenylsilane: Similar in structure but with a methyl group instead of a cyclohexyl group.
Phenylsilane: Lacks the chlorine atoms and cyclohexyl group, making it less reactive in certain substitution reactions
Uniqueness: Dichloro(cyclohexyl)phenylsilane is unique due to the presence of both a bulky cyclohexyl group and reactive chlorine atoms. This combination allows for a wide range of chemical modifications and applications, distinguishing it from simpler organosilicon compounds .
Eigenschaften
CAS-Nummer |
18042-67-6 |
|---|---|
Molekularformel |
C12H16Cl2Si |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
dichloro-cyclohexyl-phenylsilane |
InChI |
InChI=1S/C12H16Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
MYLMAKOOHNYUAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


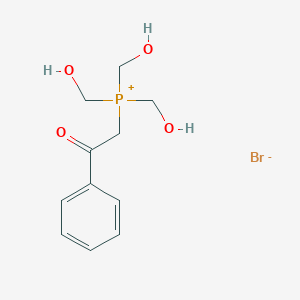
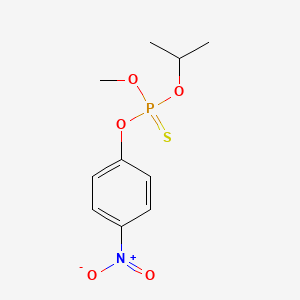
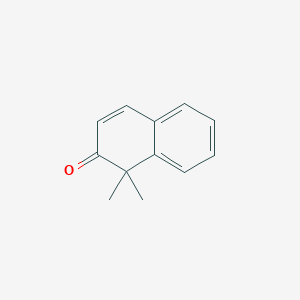
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
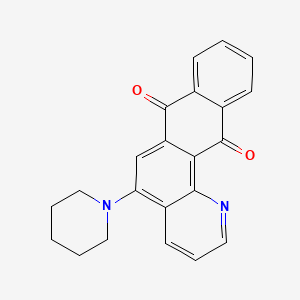

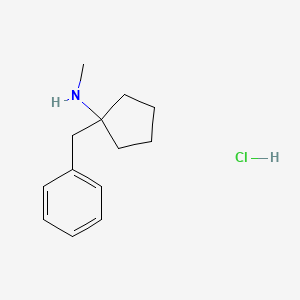
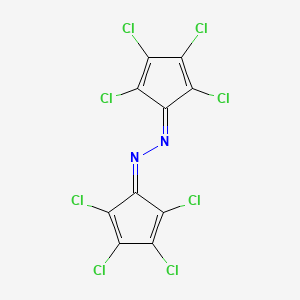
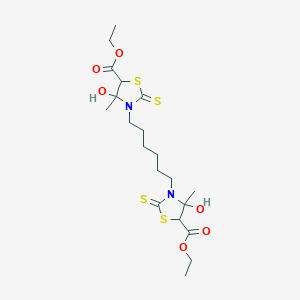
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
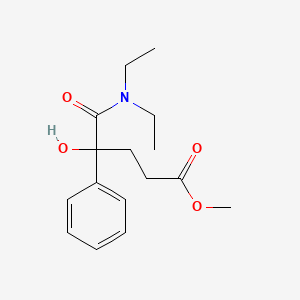
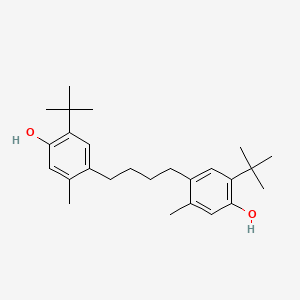
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
